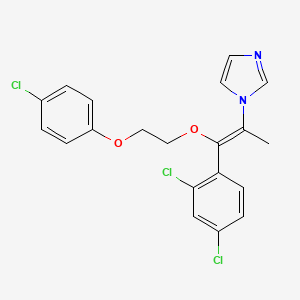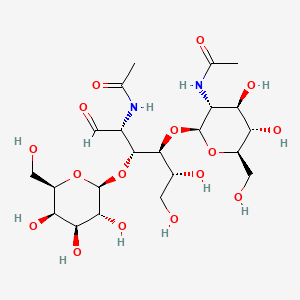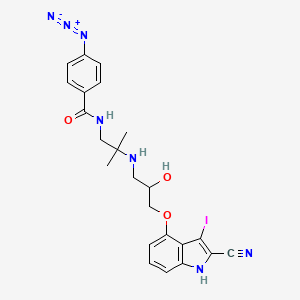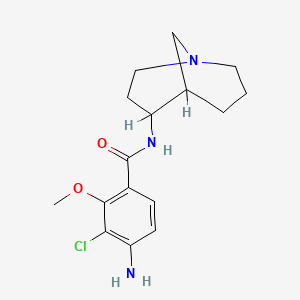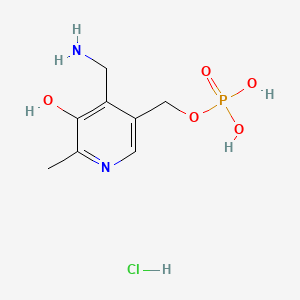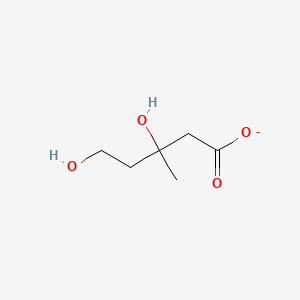
3,5-Dihydroxy-3-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mevalonate is a hydroxy monocarboxylic acid anion that is the conjugate base of mevalonic acid, arising from deprotonation of the carboxy group. It derives from a valerate. It is a conjugate base of a mevalonic acid.
A dihydroxy monocarboxylic acid and precursor in the biosynthetic pathway known as the mevalonate pathway, which produces terpenes and steroids that are vital for diverse cellular functions.
Wissenschaftliche Forschungsanwendungen
Precursor in Cholesterol Synthesis
One of the earliest identified scientific applications of 3,5-dihydroxy-3-methylpentanoate is its role as a precursor in cholesterol synthesis. A study conducted in 1996 revealed that this compound was used in rat liver slices for cholesterol synthesis and was not significantly degraded in general metabolism. This discovery had significant implications for research in steroid and terpenoid biosynthesis (Cornforth & Cornforth, 1996).
Synthesis of Chiral Compounds
3,5-Dihydroxy-3-methylpentanoate has been used in the synthesis of optically pure compounds. In 1990, a study demonstrated its application in creating new chiral auxiliaries, which are crucial in producing optically active compounds (Sugimura et al., 1990).
Application in Natural Product Synthesis
This compound has also been utilized in the synthesis of various natural products, including epothilones. A 2000 study highlighted its use in creating intermediates useful for the synthesis of different natural products (Hamad & Schinzer, 2000).
Importance in Organic Syntheses
In organic chemistry, 3,5-dihydroxy-3-methylpentanoate is used as an intermediate in complex reactions. For instance, a study in 2003 detailed its role in the directed homogeneous hydrogenation process (Brown et al., 2003).
Isotopic Labelling and Study of Biosynthesis
It has been utilized in isotopic labelling for studying biosynthesis pathways. A 1987 study used 3′-D3-mevalonic acid, derived from 3,5-dihydroxy-3-methylpentanoate, to investigate triterpenoid biosynthesis (Hawkins & Calvin, 1987).
Catalytic Transformations
Studies have explored its transformations in catalytic processes. For instance, research on the reactions of 3-methylpentane and 3-methylpentenes over platinum black catalysts implicates derivatives of 3,5-dihydroxy-3-methylpentanoate in these processes (Paâl et al., 1976).
Enzymatic Synthesis
The compound is also important in enzymatic synthesis studies. For example, its enantiomers were synthesized in a study involving pig liver esterase and Sharpless epoxidation, demonstrating its versatility in organic synthesis (Herold et al., 1983).
Eigenschaften
Produktname |
3,5-Dihydroxy-3-methylpentanoate |
|---|---|
Molekularformel |
C6H11O4- |
Molekulargewicht |
147.15 g/mol |
IUPAC-Name |
3,5-dihydroxy-3-methylpentanoate |
InChI |
InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/p-1 |
InChI-Schlüssel |
KJTLQQUUPVSXIM-UHFFFAOYSA-M |
SMILES |
CC(CCO)(CC(=O)[O-])O |
Kanonische SMILES |
CC(CCO)(CC(=O)[O-])O |
Synonyme |
Acid, Mevalonic Mevalonate Mevalonic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




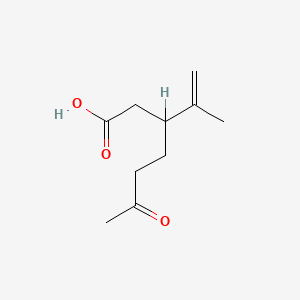
![2-[3-(3-Carbamimidoylphenyl)phenyl]-5-(pyridin-4-ylamino)pentanoic acid](/img/structure/B1229044.png)
![1-cyclohexyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea](/img/structure/B1229045.png)
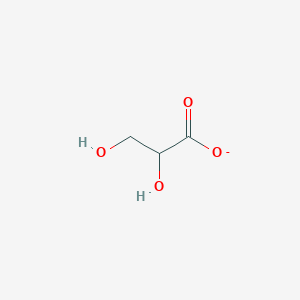
![N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)

